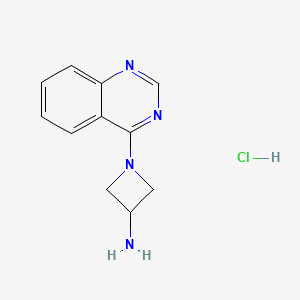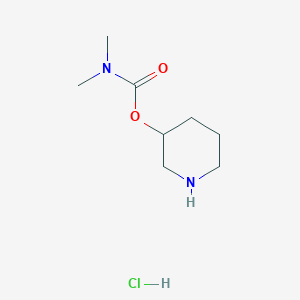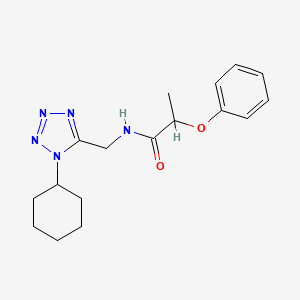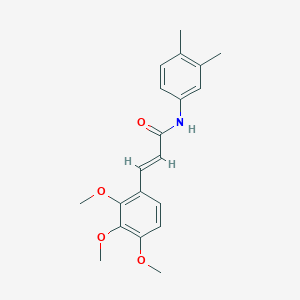
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline-based compounds and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in tumor growth, neurodegeneration, and infection. It has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In addition, it has been shown to modulate the activity of various neurotransmitter receptors, leading to neuroprotective effects. Finally, it has been shown to disrupt the integrity of bacterial and viral membranes, leading to cell death.
Biochemical and Physiological Effects
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neuroscience, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In infectious diseases, it has been shown to have activity against a range of pathogens, including bacteria, viruses, and parasites.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A has several advantages for use in laboratory experiments, including its high potency and selectivity, well-established synthesis method, and broad range of potential applications. However, it also has some limitations, including its relatively high cost and limited availability, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A. One area of interest is the development of new cancer therapies based on its anti-tumor activity. Another area of interest is the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Finally, there is potential for the development of new antimicrobial agents based on its activity against a range of pathogens.
Synthesemethoden
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A can be synthesized through a multistep process involving the reaction of 3-methoxyaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 2-chloro-6-fluoroquinoline to form the final product. The synthesis method is well-established and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and infectious diseases. It has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A has shown activity against a range of infectious agents, including bacteria, viruses, and parasites, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
N,N-diethyl-6-fluoro-4-(3-methoxyphenyl)sulfonylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-4-24(5-2)21(25)18-13-23-19-10-9-14(22)11-17(19)20(18)29(26,27)16-8-6-7-15(12-16)28-3/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXMGIZMMOHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=CC(=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2421887.png)




![3-methyl-7-{2-methyl-3-[3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421895.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2421899.png)
![3-(3-methoxybenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421900.png)


![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)